molecular formula C13H15N3OS2 B2836730 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 393566-11-5

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No.: B2836730
CAS No.: 393566-11-5
M. Wt: 293.4
InChI Key: ZPZSZPUURUWPBP-UHFFFAOYSA-N
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Description

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic organic compound that belongs to the thiadiazole family. This family is characterized by the presence of a thiadiazole ring, a five-membered ring containing sulfur and nitrogen atoms. The compound has garnered interest in various fields, including medicinal chemistry and material sciences, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with a thioamide. The process generally follows these steps:

  • Formation of the Thiadiazole Ring: : A thioamide reacts with hydrazine in the presence of a strong acid or base to form a thiadiazole ring.

  • Attachment of the Isopropylthio Group: : The isopropylthio group is introduced via nucleophilic substitution, typically using isopropylthiol.

  • Coupling with 2-methylbenzoic Acid: : The thiadiazole intermediate is coupled with 2-methylbenzoic acid under dehydrating conditions to form the final product.

Industrial Production Methods

Industrial production of this compound usually scales up the synthetic route with optimized reaction conditions to improve yield and efficiency. This includes the use of continuous flow reactors, enhanced mixing techniques, and advanced purification methods to ensure a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide undergoes several types of chemical reactions:

  • Oxidation: : The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Reduction reactions typically target the thiadiazole ring, leading to ring-opening or the formation of thiols.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzamide moiety or the thiadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

  • Substitution: : Conditions vary based on the substituents but often involve strong bases or acids and temperatures ranging from 0 to 100°C.

Major Products Formed

The major products depend on the reaction type:

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Thiols and ring-opened products.

  • Substitution: : Various substituted derivatives on the benzamide or thiadiazole ring.

Scientific Research Applications

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide has several applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated as a candidate for drug development, particularly for its potential to inhibit specific enzymes or pathways.

  • Industry: : Used in the synthesis of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The compound’s mechanism of action is often linked to its ability to interact with biological molecules. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also disrupt cell membranes or interfere with nucleic acid synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other thiadiazole derivatives, N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is unique due to its specific structural features and the presence of the isopropylthio group.

Similar Compounds

  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: : Similar structure but with a methylthio group.

  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: : Contains an ethylthio group instead of isopropylthio.

  • 2-Methyl-N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Features a phenylthio group in place of isopropylthio.

This compound stands out due to its balance of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZSZPUURUWPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321211
Record name 2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

393566-11-5
Record name 2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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